molecular formula C19H26ClNO4 B3984879 Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride

Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride

Cat. No.: B3984879
M. Wt: 367.9 g/mol
InChI Key: JJJMTFLVEOCXII-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a piperidine moiety, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Esterification: The ester functional group can be introduced through esterification reactions, where the carboxylic acid derivative of the benzofuran ring reacts with ethanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzofuran ring to a dihydrobenzofuran.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the benzofuran ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or dihydrobenzofurans.

Scientific Research Applications

Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a lead compound for the development of new drugs.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.

    Biochemistry: The compound is used to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate: The free base form of the compound without the hydrochloride salt.

    5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine: A quinoline derivative with similar structural features.

    Indole Derivatives: Compounds with an indole ring system that may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4.ClH/c1-4-23-19(21)18-15-11-14(22-3)5-6-16(15)24-17(18)12-20-9-7-13(2)8-10-20;/h5-6,11,13H,4,7-10,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJMTFLVEOCXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCC(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride
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Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride

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